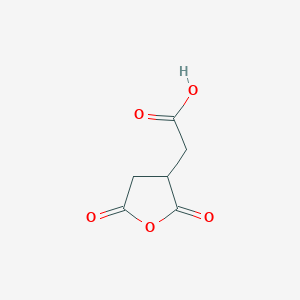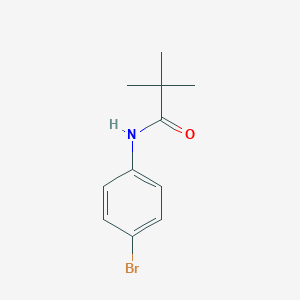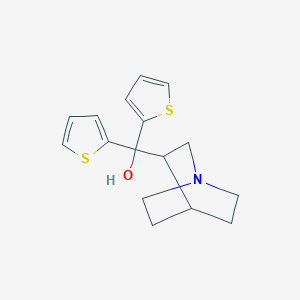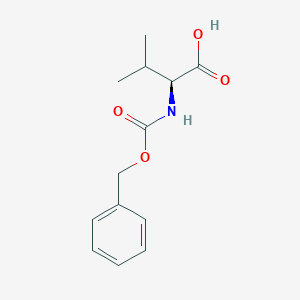![molecular formula C10H17NO2 B182509 N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide CAS No. 199395-85-2](/img/structure/B182509.png)
N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide
Descripción general
Descripción
N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide, also known as HET0016, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, which plays a crucial role in regulating blood pressure, angiogenesis, and inflammation.
Mecanismo De Acción
N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide is a selective inhibitor of 20-HETE synthase, which is responsible for the synthesis of 20-HETE, a potent vasoconstrictor and angiogenic factor. By inhibiting the synthesis of 20-HETE, N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide reduces vasoconstriction and angiogenesis, leading to a reduction in blood pressure and tumor growth. Additionally, N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide has been shown to have a variety of biochemical and physiological effects. In animal models of hypertension, N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide reduces blood pressure by inhibiting the synthesis of 20-HETE. Additionally, N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide has been shown to inhibit angiogenesis and tumor growth by reducing the production of 20-HETE. The compound also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide is its selectivity for 20-HETE synthase, which allows for targeted inhibition of this enzyme. Additionally, the synthesis of N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide is a relatively simple process, and the compound can be obtained in high yields with high purity. One limitation of N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for the research of N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide. One direction is the development of more potent and selective inhibitors of 20-HETE synthase. Additionally, the potential therapeutic applications of N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide in various diseases, including hypertension, cancer, and inflammation, warrant further investigation. The development of novel drug delivery systems for N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide could also improve its efficacy and reduce its limitations in lab experiments. Finally, the investigation of the long-term effects of N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide on various physiological systems could provide valuable insights into its safety and efficacy as a therapeutic agent.
Aplicaciones Científicas De Investigación
N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and inflammation. The inhibition of 20-HETE synthase by N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide has been shown to reduce blood pressure in animal models of hypertension. Additionally, N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide has been shown to inhibit angiogenesis and tumor growth in various cancer models. The compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.
Propiedades
Número CAS |
199395-85-2 |
|---|---|
Nombre del producto |
N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide |
Fórmula molecular |
C10H17NO2 |
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
N-[4-(hydroxymethyl)cyclopent-2-en-1-yl]-2-methylpropanamide |
InChI |
InChI=1S/C10H17NO2/c1-7(2)10(13)11-9-4-3-8(5-9)6-12/h3-4,7-9,12H,5-6H2,1-2H3,(H,11,13) |
Clave InChI |
VESDMJYTNQGIHQ-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1CC(C=C1)CO |
SMILES canónico |
CC(C)C(=O)NC1CC(C=C1)CO |
Sinónimos |
Propanamide, N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]-2-methyl- |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


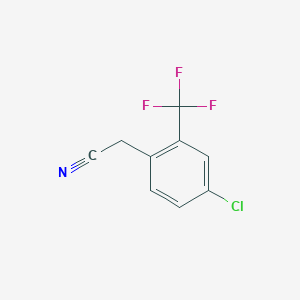
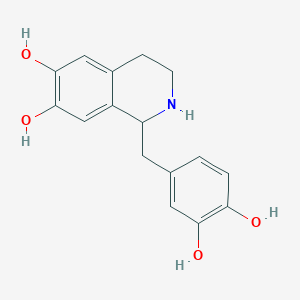
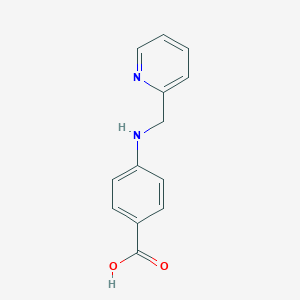
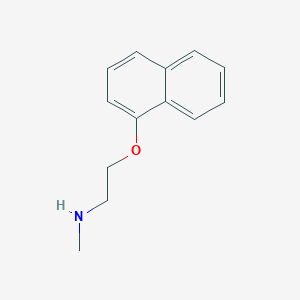
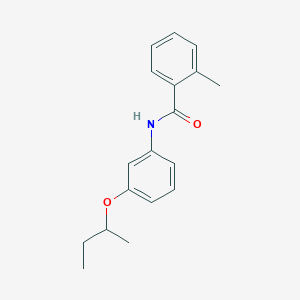
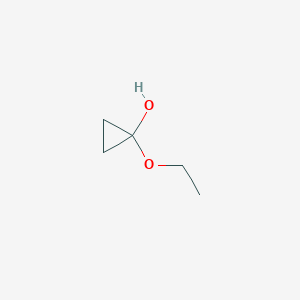
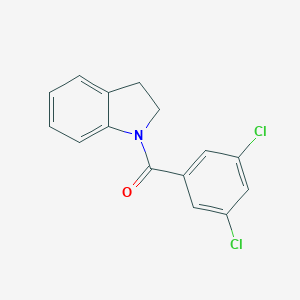
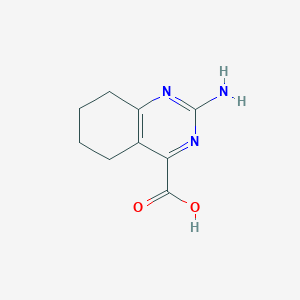
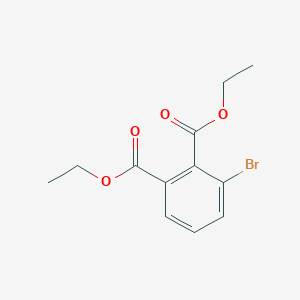
![N-[3-(prop-2-en-1-yloxy)phenyl]acetamide](/img/structure/B182439.png)
